

Melengestrol Acetate-d3: A Technical Guide to its Structure, Synthesis, and Application

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Compound of Interest

Compound Name: Melengestrol Acetate-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Melengestrol Acetate-d3**, a deuterated analog of the synthetic progestin Melengestrol Acetate (MGA). This document covers its chemical structure, physicochemical properties, a plausible synthetic route, and its critical application as an internal standard in the quantitative analysis of MGA residues in biological matrices.

Structure and Physicochemical Properties

Melengestrol Acetate-d3 is the deuterium-labeled version of Melengestrol Acetate. The deuterium atoms are typically introduced at the acetyl group, resulting in a mass shift that allows for its differentiation from the unlabeled compound in mass spectrometry-based analytical methods.^[1]

Chemical Structure:

- IUPAC Name: [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-16-methyldiene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate^[2]
- Molecular Formula: C₂₅D₃H₂₉O₄^{[2][3]}
- Synonyms: 17-(Acetyloxy-d3)-6-methyl-16-methylenepregna-4,6-diene-3,20-dione, MGA-d3^{[2][3]}

The structural difference between Melengestrol Acetate and its d3 analog lies in the isotopic composition of the acetyl group attached at the C17 α position.

Physicochemical Data Summary:

Property	Value	Reference
Molecular Weight	399.54 g/mol	[2][3]
Exact Mass	399.2489 Da	[2]
CAS Number	1189950-25-1	[2]
Isotopic Purity	≥ 98 atom % D	[4]
Chemical Purity (Assay)	$\geq 98\%$ (CP)	[4]
Form	Solid	[4]
Storage Temperature	2-8°C	[4]
SMILES String	<chem>C=C1C[C@@]2([H])[C@]3([H])C=C(C)C4=CC(=O)CC[C@]4(C)[C@@]3([H])CC[C@]2(C)[C@]1(C(C)=O)OC(C([2H])([2H])[2H])=O</chem>	[4]
InChI Key	UDKABVSQKJNZBH-TWOXOXTASA-N	[4]

Synthesis of Melengestrol Acetate-d3

While the specific, proprietary synthesis protocols for commercially available **Melengestrol Acetate-d3** are not publicly disclosed, a plausible synthetic route can be devised based on established methods for the deuterium labeling of steroids. The most direct approach involves the acylation of the 17-hydroxyl group of a suitable precursor with a deuterated acetylating agent.

Proposed Synthetic Pathway:

A potential precursor for the synthesis is 17-hydroxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione (Melengestrol). The synthesis would proceed via the following conceptual step:

- **Acetylation with a Deuterated Reagent:** The hydroxyl group at the C17 position of Melengestrol is esterified using a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, in the presence of a suitable base catalyst (e.g., pyridine or triethylamine) and an appropriate solvent (e.g., dichloromethane).

Generalized Experimental Protocol for Deuterated Acetylation:

- **Materials:**
 - Melengestrol (precursor)
 - Acetic anhydride-d6 or Acetyl-d3 chloride (deuterating agent)
 - Pyridine or Triethylamine (base catalyst)
 - Dichloromethane (solvent)
 - Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, anhydrous sodium sulfate, silica gel for chromatography)
- **Procedure:**
 - Dissolve Melengestrol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
 - Add the base catalyst (e.g., pyridine) to the solution and cool in an ice bath.
 - Slowly add the deuterated acetylating agent (e.g., acetic anhydride-d6) to the cooled solution.
 - Allow the reaction mixture to warm to room temperature and stir for a specified period until the reaction is complete (monitored by TLC or LC-MS).
 - Quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl).

- Separate the organic layer, and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **Melengestrol Acetate-d3**.
- Confirm the structure and isotopic enrichment of the final product using techniques such as NMR (^1H and ^{13}C), and mass spectrometry.

Application in Quantitative Analysis: Experimental Protocol

Melengestrol Acetate-d3 is primarily used as an internal standard for the quantitative analysis of Melengestrol Acetate residues in various biological matrices, particularly in bovine fat and liver tissues, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[1][5]}

Detailed Experimental Protocol for MGA Quantification in Bovine Fat:

This protocol is a composite based on validated methods described in the literature.^{[5][6]}

- 1. Sample Preparation and Extraction:
 - Weigh 5 grams of the homogenized bovine fat sample into a centrifuge tube.
 - Spike the sample with a known amount of **Melengestrol Acetate-d3** internal standard solution.
 - Add 10 mL of 10% ethyl acetate in hexane and heat to dissolve the fat.
 - Perform a liquid-liquid extraction by adding 20 mL of acetonitrile and vortexing thoroughly.
 - Centrifuge to separate the layers and collect the acetonitrile layer.

- Repeat the acetonitrile extraction and combine the extracts.
- 2. Solid-Phase Extraction (SPE) Clean-up:
 - Condition an octadecylsilanized (C18) SPE cartridge with methanol followed by water.
 - Load the combined acetonitrile extract onto the SPE cartridge.
 - Wash the cartridge with a low-polarity solvent (e.g., hexane) to remove lipids and other interferences.
 - Elute the analyte and internal standard with a suitable solvent, such as a mixture of ethyl acetate and hexane.
- 3. LC-MS/MS Analysis:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
 - Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
 - LC Conditions:
 - Column: Octadecylsilanized silica gel column (e.g., C18, 3 mm inner diameter, 150 mm length, 3 μ m particle size).[6]
 - Mobile Phase: A gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly employed.[7]
 - Flow Rate: A typical flow rate is around 0.4 mL/min.
 - Column Temperature: 40°C.[6]
 - MS/MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
 - Multiple Reaction Monitoring (MRM) Transitions:

- Melengestrol Acetate (Analyte): Monitor specific precursor-to-product ion transitions. For example, m/z 397 \rightarrow 337.[5]
 - **Melengestrol Acetate-d3** (Internal Standard): Monitor the corresponding mass-shifted transitions, for example, m/z 400 \rightarrow 340.
- 4. Quantification:
 - Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards.
 - Determine the concentration of Melengestrol Acetate in the sample by interpolating the peak area ratio from the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the quantitative analysis of Melengestrol Acetate using **Melengestrol Acetate-d3** as an internal standard.



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Caption: Workflow for the quantitative analysis of Melengestrol Acetate.

In conclusion, **Melengestrol Acetate-d3** serves as an indispensable tool for the accurate and reliable quantification of Melengestrol Acetate residues in complex biological matrices. Its synthesis, while not publicly detailed, can be achieved through standard deuteration methodologies. The application of this isotopically labeled standard in conjunction with sensitive analytical techniques like LC-MS/MS is crucial for regulatory monitoring and ensuring food safety.

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